molecular formula C11H17N B7809120 N-Isopropyl-2,3-xylidine CAS No. 63114-76-1

N-Isopropyl-2,3-xylidine

Cat. No.: B7809120
CAS No.: 63114-76-1
M. Wt: 163.26 g/mol
InChI Key: IUEHLAXLHVYGLI-UHFFFAOYSA-N
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Description

N-Isopropyl-2,3-xylidine, also known as N-isopropyl-2,3-dimethylaniline, is an organic compound with the molecular formula C11H17N. It is a derivative of xylidine, which is a mixture of six isomeric amines derived from xylene. These isomers exist as liquids or semi-solids at room temperature and are characterized by their typical odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl-2,3-xylidine can be synthesized through a two-step process involving nitration followed by reduction. The nitration of xylenes is typically conducted using concentrated nitric acid and sulfuric acid as the nitrating agents. This process is highly exothermic and requires careful handling to avoid thermal runaway and explosion . The resultant nitrobenzenes are then reduced to afford the respective xylidines .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be performed using continuous flow systems. This method involves the biphasic nitration of xylenes followed by nitro-reduction. The continuous flow process ensures efficient mixing and safe handling of the exothermic reactions, resulting in high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2,3-xylidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-2,3-xylidine finds extensive applications in various fields:

Mechanism of Action

The mechanism of action of N-Isopropyl-2,3-xylidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Xylidine
  • 2,5-Xylidine
  • 2,6-Xylidine
  • 3,4-Xylidine
  • 3,5-Xylidine

Uniqueness

N-Isopropyl-2,3-xylidine is unique due to its specific isomeric structure, which imparts distinct chemical and physical properties. Compared to other xylidine isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-dimethyl-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)12-11-7-5-6-9(3)10(11)4/h5-8,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEHLAXLHVYGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212453
Record name N-Isopropyl-2,3-xylidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63114-76-1
Record name 2,3-Dimethyl-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63114-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropyl-2,3-xylidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropyl-2,3-xylidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropyl-2,3-xylidine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

A mixture of 12 g of 2,3-xylidine, 60 ml of acetone and 30 g of type 5A sieves (alumino silicate) are placed in a flask and stirred overnight at room temperature. The mixture is filtered and the filtrate concentrated in vacuo to yield an oily residue. This residue is taken up in 100 ml of methanol, treated with 4.0 g of sodium borohydride and warmed to above 15° C. The mixture is made acidic, then basic, and finally extracted with ether to yield 11.4 g of N-isopropyl-2,3-xylidine which is verified by infra-red spectra and NMR.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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